6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carbonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions. The products of these reactions can provide valuable information about the structure and properties of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents. These properties can be measured using a variety of laboratory techniques .Scientific Research Applications
Synthesis of Benzothiophene Derivatives
Benzothiophene derivatives are synthesized through various methods, including the condensation of thienyl carbonyl compounds. These derivatives play a crucial role in different chemical reactions and applications, as demonstrated in the work of El-Rayyes and Al-Salman (1975) (El-Rayyes & Al-Salman, 1975).
Catalytic Oxidation Desulfurization
Research by Li et al. (2009) explored the use of redox ionic liquids based on iron chloride for the catalytic oxidation desulfurization of fuels. This process is particularly effective in removing sulfur compounds like benzothiophene from model oil, demonstrating a potential application in fuel purification and environmental protection (Li et al., 2009).
Photorelease Studies
Pelliccioli et al. (2001) studied the photorelease of HCl from compounds like 2,5-dimethylphenacyl chloride and found that benzothiophene derivatives played a role in the photorelease process. This research contributes to our understanding of photochemical reactions involving benzothiophene derivatives (Pelliccioli et al., 2001).
Synthesis of Benzothiophene Carboxamide Derivatives
Sheikha et al. (2011) synthesized benzothiophene carboxamide derivatives, demonstrating the versatile synthetic applications of benzothiophene in the creation of new chemical compounds. These derivatives have potential applications in various fields, including pharmacology and materials science (Sheikha et al., 2011).
Carbonylation Reactions
Jiménez-Rodríguez et al. (2005) studied the methoxycarbonylation of aryl chlorides catalyzed by palladium complexes, in which benzothiophene derivatives are potentially applicable as intermediates or reactants. This research highlights the role of benzothiophene derivatives in complex organic synthesis processes (Jiménez-Rodríguez et al., 2005).
Oxidative Desulfurization
Li et al. (2009) also demonstrated the efficiency of ionic liquids in the oxidative desulfurization process, where benzothiophene is a key sulfur-containing compound being removed. This process is vital in the purification of fuels and reducing environmental pollution (Li et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound can depend on many factors, including its potential applications, the current state of knowledge about the compound, and the availability of research funding. Future research could involve studying the compound’s properties in more detail, developing new synthesis methods, or exploring new applications for the compound .
Properties
IUPAC Name |
6-(2-methylbutan-2-yl)-1-benzothiophene-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClOS/c1-4-14(2,3)9-5-6-10-11(13(15)16)8-17-12(10)7-9/h5-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIIXZYVBNUBDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901187595 | |
Record name | 6-(1,1-Dimethylpropyl)benzo[b]thiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901187595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160248-96-3 | |
Record name | 6-(1,1-Dimethylpropyl)benzo[b]thiophene-3-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160248-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(1,1-Dimethylpropyl)benzo[b]thiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901187595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.